8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The “3,5-Dimethylpyrazolyl” group is a common component in various chemical compounds . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione” are not available, compounds with “3,5-Dimethylpyrazolyl” groups can be synthesized through various methods . For example, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride can be synthesized by reacting it with other compounds .Molecular Structure Analysis
The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups can vary widely depending on the other components of the compound . For instance, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride has a specific structure with a potassium salt of the anion HB .Chemical Reactions Analysis
The chemical reactions involving “3,5-Dimethylpyrazolyl” compounds can be diverse . For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] reacts with a range of P-, N- and C-donor ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethylpyrazolyl” compounds can vary . For example, 3,5-Dimethylpyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has shown promise in the field of oncology due to its cytotoxic activity against various cancer cell lines. Specifically, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cells. The compound exhibited significant cytotoxicity, with an IC50 ranging from 5.00 to 32.52 μM . Additionally, it demonstrated inhibitory activity against protein kinases, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). Notably, its potent inhibitory effect on FGFR (IC50 = 5.18 μM) makes it a potential candidate for targeted cancer therapy.
Organic Synthesis
Researchers have synthesized this compound to enhance the cytotoxic activity of the pyrazolo [3,4-d]pyrimidine core. By reacting 4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone, they successfully obtained (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)phenyl]methanone. This compound’s potential as an anticancer agent was explored, highlighting its cytotoxic effects and kinase inhibitory properties .
Ligand Design
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation processes involving pyrazoles and poly(bromomethyl). These ligands hold promise in coordination chemistry and catalysis .
Oxime Ether Derivatives
In another study, researchers designed and synthesized 12 new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives. These compounds were investigated for their cytotoxic effects, potentially contributing to drug development .
Biological and Pharmacological Properties
Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, exhibit diverse biological and pharmacological properties. Their anticancer effects have been extensively studied, with mechanisms involving cyclin-dependent kinase (CDK) inhibition, glycogen synthase kinase (GSK) inhibition, EGFR inhibition, and dual src/Ab1 kinase inhibition. These compounds represent a promising avenue for cancer treatment .
Safety Evaluation in Medical Device Packaging
While not directly related to scientific research, it’s worth noting that the compound’s biocompatibility has been evaluated in medical device packaging materials. Regulatory bodies require compatibility assessments to ensure that packaging materials do not negatively impact the physical, chemical, or biological properties of medical devices. ASTM F2475-20 provides guidelines for such evaluations .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTOYAZLGNHYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.